![molecular formula C24H20ClN3O7 B11567354 2-ethoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11567354.png)
2-ethoxy-4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate
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Overview
Description
2-ETHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is a complex organic compound with a molecular formula of C25H21Cl2N3O7. This compound is notable for its intricate structure, which includes ethoxy, nitrophenoxy, acetamido, and chlorobenzoate groups. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-ethoxy-4-formylphenol with 2-(2-nitrophenoxy)acetamide under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and advanced purification techniques ensures the final product meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenolic compounds, while reduction can produce amines. Substitution reactions typically result in the replacement of the chlorine atom with other functional groups .
Scientific Research Applications
2-ETHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-ETHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-ETHOXY-4-[(E)-{[2-(2-NITROPHENOXY)PROPANOYL]HYDRAZONO}METHYL]PHENYL 2,4-DICHLOROBENZOATE
- 3-((2-(4-CHLORO-5-ETHOXY-2-NITROPHENOXY)ACETAMIDO)METHYL)PHENYL-DIMETHYLCARBAMATE
Uniqueness
2-ETHOXY-4-[(E)-{[2-(2-NITROPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-CHLOROBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it valuable in various research fields .
Properties
Molecular Formula |
C24H20ClN3O7 |
---|---|
Molecular Weight |
497.9 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C24H20ClN3O7/c1-2-33-22-13-16(11-12-21(22)35-24(30)17-7-3-4-8-18(17)25)14-26-27-23(29)15-34-20-10-6-5-9-19(20)28(31)32/h3-14H,2,15H2,1H3,(H,27,29)/b26-14+ |
InChI Key |
ZKNJHSZAEGITLU-VULFUBBASA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-])OC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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